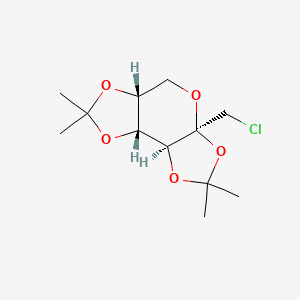D-Fructopiranose Hydrochloride
CAS No.:
Cat. No.: VC17994465
Molecular Formula: C12H19ClO5
Molecular Weight: 278.73 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C12H19ClO5 |
|---|---|
| Molecular Weight | 278.73 g/mol |
| IUPAC Name | (1R,2S,6R,9R)-6-(chloromethyl)-4,4,11,11-tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecane |
| Standard InChI | InChI=1S/C12H19ClO5/c1-10(2)15-7-5-14-12(6-13)9(8(7)16-10)17-11(3,4)18-12/h7-9H,5-6H2,1-4H3/t7-,8-,9+,12+/m1/s1 |
| Standard InChI Key | JPOKXWDHLOMNQX-XBWDGYHZSA-N |
| Isomeric SMILES | CC1(O[C@@H]2CO[C@@]3([C@H]([C@@H]2O1)OC(O3)(C)C)CCl)C |
| Canonical SMILES | CC1(OC2COC3(C(C2O1)OC(O3)(C)C)CCl)C |
Introduction
Chemical Identity and Structural Characteristics
D-Fructopiranose hydrochloride belongs to the class of monosaccharide derivatives, specifically a fructopyranose molecule modified with a hydrochloride group. The pyranose structure refers to its six-membered ring conformation, distinct from the furanose form commonly observed in fructose solutions. The compound’s IUPAC name, , reflects its complex stereochemistry and functional groups .
Key physicochemical properties include a predicted boiling point of 324.3 \pm 37.0\,^\circ\text{C} and a density of , as derived from computational models . The presence of the chloromethyl group enhances its polarity compared to unmodified fructose, influencing its solubility and chromatographic behavior.
Role in Topiramate Synthesis and Pharmaceutical Relevance
Topiramate, a sulfamate-substituted monosaccharide, is synthesized through multi-step processes involving protective group chemistry. DFH arises as a byproduct during these synthetic pathways, particularly during the formation of isopropylidene-protected intermediates . Its structural similarity to key topiramate precursors complicates purification, necessitating rigorous analytical monitoring.
Analytical Challenges
Detecting DFH in topiramate batches requires high-resolution techniques such as liquid chromatography-mass spectrometry (LC-MS) or nuclear magnetic resonance (NMR). The compound’s polar nature complicates separation in reverse-phase chromatography, often necessitating hydrophilic interaction liquid chromatography (HILIC) methods . Regulatory guidelines mandate impurity levels to remain below 0.1% of the active pharmaceutical ingredient (API), underscoring the need for sensitive assays .
| Compound | Molecular Formula | Key Structural Feature | Regulatory Limit (ICH Q3A) |
|---|---|---|---|
| D-Fructopiranose HCl | Chloromethyl pyranose ring | ≤0.10% | |
| Topiramate Impurity D | Di-O-isopropylidene protection | ≤0.15% | |
| Anhydrous fructose | Unmodified ketohexose | ≤0.20% |
This comparison highlights DFH’s unique halogenated structure and its stricter regulatory threshold compared to non-chlorinated analogs.
Industrial and Regulatory Considerations
Pharmaceutical manufacturers employ quality-by-design (QbD) principles to minimize DFH formation. Key strategies include:
-
Optimized reaction conditions: Lowering HCl concentrations during synthesis reduces chlorination side reactions.
-
Advanced purification techniques: Simulated moving bed (SMB) chromatography improves separation efficiency.
-
In-process controls: Real-time monitoring using inline spectroscopy ensures rapid impurity detection .
Regulatory agencies require comprehensive characterization of DFH’s toxicological profile. While acute toxicity studies are lacking, structural analogs suggest low oral bioavailability due to high polarity, limiting systemic exposure .
Future Research Directions
Three priority areas emerge for further investigation:
-
Degradation pathways: Elucidating DFH’s stability under thermal and photolytic conditions to inform storage guidelines.
-
Ecotoxicology: Assessing environmental persistence, particularly in wastewater from pharmaceutical production.
-
Synthetic biology: Exploring enzymatic synthesis routes to minimize impurity generation.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume